molecular formula C7H11N3S B8366531 2-[(2-Aminoethyl)thiomethyl]pyrazine CAS No. 64380-82-1

2-[(2-Aminoethyl)thiomethyl]pyrazine

Cat. No.: B8366531
CAS No.: 64380-82-1
M. Wt: 169.25 g/mol
InChI Key: KPSVNTMKXZMIHQ-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)thiomethyl]pyrazine is a pyrazine derivative featuring a pyrazine core substituted with a thiomethyl-ethylamine side chain. Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1,4-positions.

Properties

CAS No.

64380-82-1

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-(pyrazin-2-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C7H11N3S/c8-1-4-11-6-7-5-9-2-3-10-7/h2-3,5H,1,4,6,8H2

InChI Key

KPSVNTMKXZMIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CSCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Pyrazine Derivatives

Structural Analogues

2-(Allylthio)pyrazine

  • Structure : Substituted with an allylthio (-S-CH2-CH=CH2) group at the pyrazine C-2 position.
  • Activity : Demonstrates antifibrotic effects by inhibiting dimethylnitrosamine-induced liver fibrosis in rats via suppression of TGF-β1 expression .

2-(Aminomethyl)pyrazine

  • Structure : Features a primary amine (-CH2-NH2) substituent at the pyrazine C-2 position.
  • Physicochemical Properties: Higher basicity compared to unsubstituted pyrazine due to the electron-donating amine group.
  • Key Difference : Absence of the thioether bridge reduces sulfur-mediated reactivity (e.g., disulfide formation) but simplifies synthesis.

Functional Analogues

Pyrazinecarboxylic Acid Derivatives

  • Examples : Pyrazine-2-carbohydrazide, 5-methylpyrazine-2-carbohydrazide.
  • Activity : Antifungal properties against Candida and Aspergillus species via inhibition of ergosterol biosynthesis. Thiosemicarbazone derivatives exhibit variable efficacy, with electron-withdrawing groups enhancing activity .
  • Comparison: The thiomethyl-ethylamine group in 2-[(2-Aminoethyl)thiomethyl]pyrazine may confer distinct binding modes compared to carboxylic acid derivatives, particularly in metal chelation or enzyme inhibition.

3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazines

  • Structure : Fused triazole-pyrazine systems with trifluoromethyl substituents.
  • Activity : Anti-cancer activity via upregulation of pro-apoptotic BAX and downregulation of Bcl2 in HT-29 colon cancer cells .

Physicochemical and Pharmacokinetic Comparisons

Compound Substituents LogP (Predicted) Biological Activity Key Findings
2-[(2-Aminoethyl)thiomethyl]pyrazine -SCH2CH2NH2 ~1.5 (moderate) Hypothesized antifibrotic/antimicrobial Likely improved solubility vs. alkylpyrazines due to polar amine group
2-Ethyl-3-methylpyrazine -C2H5, -CH3 2.1 Flavoring agent (FEMA 3155) High volatility; used in food industry for nutty aroma
2-(Allylthio)pyrazine -SCH2CH=CH2 2.8 Antifibrotic Suppresses TGF-β1 expression; in vivo efficacy in liver fibrosis models
Pyrazine-2-carbohydrazide -CONHNH2 -0.3 Antifungal IC50 = 8–12 µg/mL against C. albicans

Mechanistic Insights

  • Antifungal Activity : Thiosemicarbazones derived from pyrazinecarboxylic acids (e.g., 5-acetylpyrazine-2-carbonitrile derivatives) show activity dependent on the presence of sulfur and nitrogen atoms, which disrupt fungal membrane integrity .
  • Anticancer Activity: Fused-ring pyrazines (e.g., triazolo-pyrazines) exhibit electron-deficient cores that enhance interactions with tubulin or DNA, a feature less pronounced in 2-[(2-Aminoethyl)thiomethyl]pyrazine due to its electron-donating amine group .

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